molecular formula C16H15Cl2NS2 B394750 3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane

Cat. No.: B394750
M. Wt: 356.3g/mol
InChI Key: TUJPGGHLZPGCAJ-UHFFFAOYSA-N
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Description

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane is a chemical compound with the molecular formula C16H15Cl2NS2 and a molecular weight of 356.333 g/mol This compound is characterized by the presence of two 5-chloro-2-thienyl groups attached to a quinuclidine core via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane typically involves the reaction of quinuclidine with 5-chloro-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Bis(5-chloro-2-thienyl)methylene]piperidine
  • 3-[Bis(5-chloro-2-thienyl)methylene]morpholine
  • 3-[Bis(5-chloro-2-thienyl)methylene]pyrrolidine

Uniqueness

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane is unique due to its quinuclidine core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15Cl2NS2

Molecular Weight

356.3g/mol

IUPAC Name

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C16H15Cl2NS2/c17-14-3-1-12(20-14)16(13-2-4-15(18)21-13)11-9-19-7-5-10(11)6-8-19/h1-4,10H,5-9H2

InChI Key

TUJPGGHLZPGCAJ-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(=C(C3=CC=C(S3)Cl)C4=CC=C(S4)Cl)C2

Canonical SMILES

C1CN2CCC1C(=C(C3=CC=C(S3)Cl)C4=CC=C(S4)Cl)C2

Origin of Product

United States

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